methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
The synthesis of methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate involves multiple steps. One common synthetic route includes the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 2-[(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]propanoate can be compared with other thiazolidine derivatives, such as:
- Methyl (2S)-2-{(5E)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
- 3-Methyl-2-[(5E)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[2-(2-anilino-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-14(21(27)29-2)24-20(26)18(31-22(24)28)12-15-8-6-7-11-17(15)30-13-19(25)23-16-9-4-3-5-10-16/h3-12,14H,13H2,1-2H3,(H,23,25)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMNSDGKUODECX-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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